Direct Structural Comparison with the N-p-Tolyl Analog (CAS 304476-79-7)
A direct structural comparison reveals that the target compound replaces the para-methyl group on the N-phenyl ring of the comparator, 4-bromo-N-(1,1-dioxido-2,3-dihydro-1H-thiophen-3-yl)-N-p-tolyl-benzamide (CAS 304476-79-7) [1], with an ortho-ethyl group. This modification increases the steric bulk near the amide nitrogen and introduces a more flexible, lipophilic moiety, which is predicted to alter the binding conformation within the FABP4/5 active site [1].
| Evidence Dimension | N-aryl substituent topology and lipophilicity |
|---|---|
| Target Compound Data | N-(2-ethylphenyl) group; Calculated logP contribution: ~2.0 (ethylbenzene fragment) |
| Comparator Or Baseline | N-p-tolyl group on CAS 304476-79-7; Calculated logP contribution: ~1.7 (toluene fragment) |
| Quantified Difference | ΔcLogP contribution ≈ +0.3; Distinct ortho vs. para substitution pattern |
| Conditions | Structural and calculated physicochemical property analysis |
Why This Matters
This specific ortho-ethylphenyl substitution is likely a key pharmacophore element for achieving desired FABP isoform potency or selectivity, making it the justified choice for targeted screening libraries over the more synthetically accessible para-substituted analog.
- [1] Sigma-Aldrich. (n.d.). 4-BROMO-N-(1,1-DIOXO-2,3-DIHYDRO-1H-THIOPHEN-3-YL)-N-P-TOLYL-BENZAMIDE; CAS 304476-79-7. AldrichCPR Product Listing. View Source
- [2] Kuehne, H., Kuhn, B., Ceccarelli, S. M., Obst Sander, U., Richter, H., Neidhart, W., & Buettelmann, B. (2016). Non-annulated thiophenylamides. U.S. Patent No. 9,353,102 B2. View Source
